REACTION_CXSMILES
|
Cl.C(O)(=O)[C:3]1[CH:8]=[CH:7][CH:6]=[N:5][CH:4]=1.C(Cl)Cl.[C:14](Cl)(=[O:18])C(Cl)=O.[N-:20]=[N+]=[N-].[Na+]>C1(C)C=CC=CC=1>[N:5]1[CH:6]=[CH:7][CH:8]=[C:3]([N:20]=[C:14]=[O:18])[CH:4]=1 |f:0.1,4.5|
|
Name
|
|
Quantity
|
296 mg
|
Type
|
reactant
|
Smiles
|
Cl.C(C1=CN=CC=C1)(=O)O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
468 mg
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Type
|
CUSTOM
|
Details
|
with stirring for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
refluxed
|
Type
|
CONCENTRATION
|
Details
|
concentrated in reduced pressure
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
refluxed
|
Type
|
STIRRING
|
Details
|
with stirring for 1 night
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |